5-Fluoroamylamine

Description

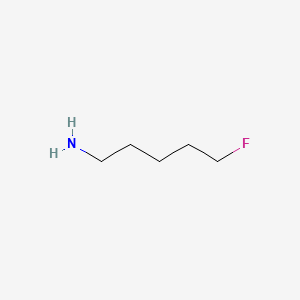

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN/c6-4-2-1-3-5-7/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLZZKRWBHRCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207939 | |

| Record name | 1-Pentanamine, 5-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-79-0 | |

| Record name | 5-Fluoro-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylamine, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanamine, 5-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoroamylamine and Its Derivatives

Established Synthetic Pathways for Fluoroalkylamines

General methods for synthesizing fluoroalkylamines often involve the reduction of nitrogen-containing functional groups or the direct addition of fluorine and amine functionalities across a double bond.

Catalytic hydrogenation is a fundamental reduction reaction in organic synthesis. lookchem.com For the preparation of fluoroalkylamines, this approach typically involves the reduction of a nitrogen-containing functional group, such as a nitrile, azide (B81097), or imine, on a fluorinated carbon skeleton. The process uses hydrogen gas (H₂) in the presence of a transition metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). lookchem.comchembk.com

For instance, a common precursor like a fluorinated nitrile (e.g., 5-fluorovaleronitrile) can be reduced to the corresponding primary amine. The general reactivity order of functional groups towards catalytic hydrogenation often sees double bonds reduced more readily than most carbonyl compounds, allowing for selective transformations in multifunctional molecules. chembk.com Another pathway involves the reduction of an alkyl azide. The azide group is readily converted to a primary amine via catalytic hydrogenation or other reducing agents like tin(II) chloride or dichloroindium hydride. organic-chemistry.org This method is highly efficient and chemoselective. organic-chemistry.org

The direct difunctionalization of alkenes, where both a fluorine atom and an amino group are installed across the double bond in a single step, represents a highly atom-economical approach to β-fluoroalkylamines. Current time information in Bangalore, IN.nih.gov These fluoroamination reactions have seen significant development, utilizing various catalytic systems to control regio- and stereoselectivity. Current time information in Bangalore, IN.

Transition-metal catalysis, including systems based on copper, iron, and palladium, has been successfully applied to intermolecular fluoroamination reactions. nottingham.ac.uknih.gov A notable copper-catalyzed three-component reaction utilizes an alkene, an amine precursor (like an O-benzoylhydroxylamine), and a fluoride (B91410) source (such as Et₃N•3HF) to generate a diverse array of β-fluoroalkylamines. Current time information in Bangalore, IN. This method proceeds through radical intermediates and demonstrates high regioselectivity. Current time information in Bangalore, IN. Metal-free approaches have also been developed, often employing hypervalent iodine compounds to promote the fluoroamination of alkenes. google.com These strategies provide rapid access to the vicinal fluoroamine substructure, which is of significant interest in medicinal chemistry. nottingham.ac.ukgoogle.com

Hydrogenation Reduction Approaches

Targeted Synthesis of 5-Fluoroamylamine

The specific synthesis of this compound often requires multi-step sequences that allow for the precise installation of the fluorine atom at the terminal (C5) position of the pentylamine chain.

A robust method for synthesizing terminal fluoroalkylamines like this compound involves a sequence where the amine functionality is masked with a protecting group, followed by fluorination and subsequent deprotection. The Gabriel synthesis, which uses a phthalimide (B116566) protecting group, is a classic example of this strategy. vedantu.comorganic-chemistry.org

A specific route involves the decarboxylative fluorination of a protected amino acid precursor. google.com In this approach, a starting material such as N-(5-carboxypentyl)phthalimide is subjected to silver-catalyzed fluorination using an electrophilic fluorine source like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This reaction replaces the carboxylic acid group with a fluorine atom. The resulting N-(5-fluoropentyl)phthalimide can then be deprotected, typically via hydrazinolysis (the Ing-Manske procedure), to release the desired primary amine, this compound. google.comvedantu.com

Table 1: Example of Decarboxylative Fluorination for Protected Amine Synthesis This table illustrates the key step in a protection-fluorination sequence.

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Precursor Design and Reaction Optimization

The design and synthesis of key fluorinated precursors are central to building the this compound skeleton. One such critical precursor is 1-bromo-5-fluoropentane, which can be used to introduce the 5-fluoropentyl group via nucleophilic substitution. For example, it is used in the N-alkylation of indole (B1671886) to synthesize precursors for synthetic cannabinoids. nih.gov

Another highly effective precursor is 5-fluoropentanal. chegg.com This aldehyde can be converted to this compound through reductive amination. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an ammonia (B1221849) source (or a primary/secondary amine for derivatives), followed by in-situ reduction to the amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation. vulcanchem.comrsc.org The optimization of this reaction involves careful selection of the reducing agent, solvent, and temperature to maximize yield and minimize side reactions.

Table 2: Example of Reductive Amination for Fluoroalkylamine Synthesis This table provides a general protocol for reductive amination, a key precursor-based method.

| Aldehyde Precursor | Amine Source | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 2-Fluoropentanal | Piperidin-4-amine | NaBH(OAc)₃ | 1-(2-Fluoropentyl)piperidin-4-amine | vulcanchem.com |

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry continues to provide new tools for the construction of fluorinated molecules. For fluoroalkylamine derivatives, advanced catalytic cross-coupling reactions have become particularly important. Palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination) allow for the arylation of fluoroalkylamines, including those with pentafluoropropyl groups, to form N-aryl derivatives. nih.govgoogle.com These methods often require the development of specific ligand and base systems (e.g., AdBippyPhos and KOPh) to accommodate the unique electronic properties and potential instability of the fluoroalkylamine substrates. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful and novel strategy for forming C-F bonds and synthesizing complex fluorinated amines under mild conditions. nottingham.ac.uk These methods use light to activate a photocatalyst, which then mediates the desired transformation, opening new pathways for the construction of previously inaccessible fluorinated structures. nottingham.ac.uk

Photoredox-Catalyzed Cyclization Reactions

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly strategy for the construction of complex organic molecules. ethz.ch This approach utilizes a photoactive catalyst that, upon light absorption, can initiate single electron transfer (SET) processes with organic substrates, thereby generating radical intermediates that can undergo a variety of chemical transformations. ethz.ch In the context of nitrogen-containing compounds, photoredox catalysis has been successfully employed for the synthesis of various heterocyclic structures through intramolecular cyclization reactions. beilstein-journals.orgorganic-chemistry.org

For instance, photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams has been reported to yield 2-alkylated clavam derivatives. beilstein-journals.org This process involves the generation of a radical cation on the alkene moiety, which then undergoes nucleophilic attack by the nitrogen of the β-lactam. beilstein-journals.org Similarly, a metal- and additive-free photoredox cyclization of N-arylacrylamides has been developed for the synthesis of dihydroquinolinones, employing an organic photocatalyst. organic-chemistry.org Mechanistic studies suggest that these reactions proceed through the formation of a diradical intermediate following visible light excitation. organic-chemistry.org Another application involves the three-component tandem cyclization of 1,5-dienes with α-keto acids and water to produce substituted pyrrolidinones. rsc.org

While photoredox catalysis is a versatile tool for creating cyclic nitrogenous compounds, its application to the direct synthesis of linear this compound through a cyclization strategy is not a conventional approach. Cyclization reactions inherently lead to the formation of rings, which would necessitate a subsequent ring-opening step to yield an acyclic amine, adding complexity to the synthetic route.

Copper-Catalyzed Aminofluorination of Alkenes

A more direct and efficient approach to the synthesis of β-fluoroalkylamines, including potentially this compound, is the copper-catalyzed aminofluorination of alkenes. nih.govnih.gov This method offers a one-step entry to β-fluorinated amines from readily available starting materials. nih.gov A significant challenge in this area has been the inherent incompatibility between electrophilic fluorine sources and electron-rich alkylamines. nih.gov

Recent advancements have described an innovative three-component aminofluorination of alkenes and 1,3-dienes catalyzed by copper. nih.govnih.gov This strategy utilizes O-benzoylhydroxylamines as precursors for the alkylamine component. nih.gov The use of triethylamine (B128534) trihydrofluoride (Et3N•3HF) is crucial, as it serves as both an inexpensive and commercially available fluoride source and as an acid to facilitate the formation of an aminyl radical cation for electrophilic amination. nih.govnih.gov

The proposed mechanism involves a copper-mediated electrophilic amination of the alkene, leading to the sequential formation of amine- and carbon-centered radical intermediates. These intermediates then undergo nucleophilic fluorination to afford the desired β-fluoroalkylamine product. nih.gov The reaction demonstrates high regioselectivity, with the fluorination preferentially occurring at the more stabilized carbon radical intermediate. nih.gov For terminal olefins, this typically means the fluorine atom adds to the more substituted carbon.

To synthesize this compound via this methodology, 1-pentene (B89616) would serve as the alkene substrate. The reaction would proceed with an appropriate aminating agent and a fluoride source in the presence of a copper catalyst.

Table 1: Optimized Conditions for Copper-Catalyzed Aminofluorination of Alkenes

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Copper(II) hexafluoroacetylacetonate (2.5 mol %) |

| Amine Source | O-benzoylhydroxylamine derivative |

| Fluoride Source | Et3N•3HF |

| Solvent | Not specified in abstracts |

| Temperature | Not specified in abstracts |

| Yield | Up to 82% for model substrates nih.gov |

This method is noted for its good tolerance of diverse functional groups and provides a practical pathway to a wide array of β-fluorinated electron-rich alkylamines. nih.govnih.gov

Palladium-Catalyzed Arylation of Fluoroalkylamines

Once synthesized, this compound can be further functionalized to create a diverse range of derivatives. One powerful method for this is the palladium-catalyzed arylation of fluoroalkylamines, which allows for the formation of a carbon-nitrogen bond between the fluoroalkylamine and an aryl group. nih.govnih.gov This reaction is valuable for synthesizing fluorinated anilines, which are important in medicinal chemistry as the fluoroalkyl group can enhance metabolic stability. nih.gov

The arylation of fluoroalkylamines presents unique challenges, as the resulting fluoroalkylaniline products can be unstable under typical C-N coupling conditions that involve high temperatures and strong bases. nih.gov To overcome this, a method has been developed using a weaker base, potassium phenoxide (KOPh), in conjunction with a palladium catalyst derived from AdBippyPhos and [Pd(allyl)Cl]2. nih.govgoogle.com These milder conditions allow the reaction to proceed in high yield with low catalyst loadings (often less than 0.5 mol %) and tolerate a variety of functional groups that would otherwise react with strong bases. nih.govnih.gov

The catalytic cycle is thought to involve the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by reaction with the phenoxide to form a palladium-phenoxide complex, which is the catalyst's resting state. nih.govnih.gov Due to the electron-withdrawing nature of the fluoroalkyl group on the amine, the rate-limiting step of the reaction is the final reductive elimination that forms the C-N bond. nih.govnih.gov

This methodology has been successfully applied to the coupling of various primary fluoroalkylamines, including difluoroethylamine and pentafluoropropylamine, with a range of aryl bromides and chlorides. nih.govgoogle.com

Table 2: Conditions for Palladium-Catalyzed Arylation of Fluoroalkylamines

| Component | Details |

|---|---|

| Catalyst System | [Pd(allyl)Cl]2 and AdBippyPhos ligand |

| Base | Potassium Phenoxide (KOPh) |

| Reactants | Fluoroalkylamine (e.g., this compound) and Aryl Bromide/Chloride |

| Catalyst Loading | < 0.50 mol % for most substrates nih.gov |

| Key Feature | Avoids strong bases, enabling functional group tolerance nih.gov |

This method provides a robust platform for the synthesis of diverse N-aryl-5-fluoroamylamine derivatives.

Analytical Techniques for the Characterization and Quantification of 5 Fluoroamylamine

Chromatographic Methodologies

Chromatography is fundamental to the analysis of 5-Fluoroamylamine, providing the necessary separation from impurities and matrix components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, often serving as the inlet for mass spectrometry detectors.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. As a polar and basic compound, its retention and separation can be effectively managed using reversed-phase chromatography. nih.gov In one documented method, the identity of a radiolabeled form of this compound, [¹⁸F]5-Fluoropentylamine, was confirmed by co-injection with an authentic, non-radioactive standard. nih.gov The study established that the compound co-chromatographed with the standard under a variety of reversed-phase conditions, utilizing several analytical columns (including C8 and C18 phases) and mobile phases containing different organic modifiers (methanol, acetonitrile) and pH levels. nih.gov

For quantitative analysis, especially at trace levels in complex samples like aerosols, a common approach for alkylamines involves derivatization to enhance detectability. nih.gov A method developed for simple alkylamines, including pentylamine, uses online derivatization with o-phthaldiadehyde (OPA) followed by fluorescence detection (FLD). This approach offers high sensitivity and can be adapted for this compound. nih.gov The separation of the derivatives is typically achieved on a C18 column using a gradient elution program. nih.gov

Below is a table summarizing typical HPLC conditions applicable for the analysis of this compound based on methods for similar alkylamines.

Table 1: Illustrative HPLC-FLD Parameters for Alkylamine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 50 mM KH₂PO₄ buffer (pH 4.6) |

| Mobile Phase B | Acetonitrile (B52724):Methanol:Water (45:45:10 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Derivatization | Online reaction with o-phthaldiadehyde (OPA) |

| Detection | Fluorescence (FLD) |

| Excitation λ | 230 nm |

| Emission λ | 450 nm |

Data derived from methods developed for similar short-chain alkylamines. nih.gov

Gas Chromatography (GC) Implementations

Gas Chromatography (GC) is another powerful technique for analyzing volatile compounds. However, the direct analysis of small, polar primary amines like this compound can be challenging due to poor peak shape (tailing) and interaction with the stationary phase. nih.govresearchgate.net To overcome these issues, derivatization is a standard and necessary step. researchgate.net

Derivatization converts the polar amine group into a less polar, more volatile functional group, improving chromatographic performance and often enhancing detection sensitivity. researchgate.net Common derivatizing agents for primary amines include alkyl chloroformates, such as isobutyl chloroformate (IBCF). researchgate.net The resulting isobutyloxycarbonyl derivative is more amenable to GC separation and detection by mass spectrometry (GC-MS). researchgate.net Another approach involves reaction with succinimidyl esters like N-hydroxysuccinimidyl phenylacetate (B1230308) (SIPA), which selectively targets the amino group. researchgate.net

For trace analysis in air, preconcentration on a solid sorbent is often employed prior to GC analysis. Studies on short-chain primary amines have shown that sorbents like Separon SE are effective for trapping compounds up to pentylamine, which are then thermally desorbed into the GC system. cas.cz

Table 2: GC Derivatization and Preconcentration Strategies

| Technique | Description |

|---|---|

| Derivatization | Reaction with an agent like isobutyl chloroformate (IBCF) to form a less polar carbamate (B1207046) derivative, improving volatility and peak shape for GC-MS analysis. researchgate.net |

| Preconcentration | Trapping of the analyte from a gaseous matrix onto a solid sorbent tube (e.g., packed with Separon SE), followed by thermal desorption for introduction into the GC. cas.cz |

Spectrometric Approaches

Spectrometry provides detailed structural information and is used for both qualitative confirmation and quantitative detection, often in tandem with chromatography.

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, ESI-MS)

Mass Spectrometry (MS) is indispensable for the sensitive and specific detection of this compound. When coupled with liquid chromatography (LC-MS), it combines the separation power of HPLC with the mass-resolving capability of MS. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) has been used to confirm the elemental composition of 5-Fluoropentylamine, with an experimentally determined m/z of 106.10296 for the [M+H]⁺ ion, closely matching the calculated value of 106.10320. nih.gov

Studies on homologous fluoroalkylamines have shown that they can enhance the ESI-MS signal compared to traditional reagents. nih.govacs.org This intrinsic property is beneficial when analyzing this compound itself. For quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. This technique involves selecting the precursor ion (e.g., m/z 106.1) and monitoring specific product ions generated through collision-induced dissociation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. ¹H NMR shows the signals for the different protons in the molecule, ¹³C NMR identifies the distinct carbon atoms, and ¹⁹F NMR is specifically used to observe the fluorine atom. nih.gov

The structure of 5-fluoropentylamine hydrochloride has been fully characterized using these techniques. nih.gov The ¹H NMR spectrum shows characteristic multiplets for the methylene (B1212753) protons along the pentyl chain, with the protons closest to the fluorine and amine groups showing distinct chemical shifts and splitting patterns. The ¹⁹F NMR provides a specific signal for the fluorine atom, and its coupling to adjacent protons (J-coupling) confirms its position at the terminal (C5) position of the alkyl chain. nih.gov

Table 3: NMR Spectroscopic Data for 5-Fluoropentylamine Hydrochloride in Methanol-d₄

| Nucleus | Chemical Shift (δ ppm) | Description / Coupling |

|---|---|---|

| ¹H NMR | 4.45 | dt, J = 47.4, 6.05 Hz, 2H (-CH₂F) |

| 2.95 | t, J = 7.61 Hz, 2H (-CH₂NH₃⁺) | |

| 1.65–1.84 | m, 4H (-CH₂CH₂F and -CH₂CH₂NH₃⁺) | |

| 1.43–1.58 | m, 2H (-CH₂CH₂CH₂-) | |

| ¹³C NMR | 83.18 | d, J = 164.09 Hz (C5) |

| 39.27 | s (C1) | |

| 29.56 | d, J = 19.94 Hz (C4) | |

| 26.75 | s (C2) | |

| 22.02 | d, J = 5.37 Hz (C3) | |

| ¹⁹F NMR | -45.69 | m |

Data obtained from the analysis of 5-fluoropentylamine hydrochloride. nih.gov Chemical shifts are referenced to the solvent signal. d = doublet, t = triplet, m = multiplet, dt = doublet of triplets, s = singlet.

Advanced Spectroscopic Methods (e.g., IR)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.govrsc.org For this compound, an FT-IR spectrum would exhibit characteristic absorption bands confirming its structure. Key expected signals include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the -NH₂ group. In the case of the hydrochloride salt, these would be replaced by broader absorptions for the -NH₃⁺ group.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the pentyl chain.

N-H Bending: A bending vibration (scissoring) for the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C-F Stretching: A strong, characteristic absorption band in the region of 1000-1400 cm⁻¹, indicative of the carbon-fluorine bond. The exact position helps confirm the presence of the fluoroalkyl moiety.

While specific spectra for this compound are not widely published, the use of FT-IR is standard for the characterization of related fluoroalkylamines and their derivatives, confirming the presence of key structural features. nih.govresearchgate.net

Electrochemical and Hybrid Analytical Systems

The analysis of this compound benefits from the synergy of separation and detection technologies inherent in hybrid systems, while electrochemical methods offer alternative routes for detection.

Hybrid Analytical Systems are powerful tools that combine two or more analytical techniques to achieve enhanced separation and identification capabilities. alwsci.comnews-medical.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. news-medical.netnih.gov LC, particularly reversed-phase high-performance liquid chromatography (HPLC), separates the analyte from complex mixtures. The separated compound then enters a mass spectrometer, which provides mass-to-charge ratio data, enabling highly specific identification and quantification. mdpi.com Electrospray ionization (ESI) is a common interface for LC-MS as it is suitable for polar, non-volatile molecules. nih.gov The high sensitivity and specificity of LC-MS make it ideal for analyzing biological samples in pharmaceutical development and toxicology. news-medical.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a robust method offering high-resolution separation and definitive identification. alwsci.comnih.gov While primary amines can be challenging to analyze directly via GC due to their polarity and tendency to cause peak tailing, derivatization can overcome these limitations. gcms.cz In GC-MS, the analyte is separated based on its boiling point and interaction with the GC column before being fragmented and detected by the mass spectrometer, which provides a characteristic "fingerprint" for identification. alwsci.comalwsci.com

Advanced Hybrid Systems: For complete structural elucidation, more sophisticated setups like liquid chromatography-solid phase extraction-nuclear magnetic resonance (LC-SPE-NMR) can be employed. alwsci.com These systems provide comprehensive data, combining separation with the detailed structural insights from NMR.

Electrochemical Systems offer a different approach, detecting analytes based on their electrochemical properties, such as their oxidation or reduction potential. transmittershop.com

Voltammetry: Techniques like cyclic voltammetry can be used to study the anodic oxidation of aliphatic amines. researchgate.netepa.gov The oxidation potential of aliphatic amines is dependent on their structure, with primary amines generally being the most difficult to oxidize. mdpi.com Studies on various aliphatic amines in non-aqueous solvents like acetonitrile have shown that they are irreversibly oxidized at a platinum electrode. researchgate.netepa.gov This principle can be applied to develop a quantitative method for this compound, where the peak current from voltammetric measurement would be proportional to its concentration. acs.org The development of specialized sensors, such as nanochannel-modified electrodes, can enhance sensitivity and selectivity, and reduce interferences from complex sample matrices. frontiersin.org

Sample Preparation and Derivatization Strategies for Fluoroalkylamines

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, particularly when dealing with complex biological or environmental matrices. researchgate.netcreative-proteomics.com These steps aim to isolate, clean up, and concentrate the target analyte, this compound, before instrumental analysis. researchgate.net

Sample Preparation Techniques: Classical methods are widely employed to remove interfering substances and prepare the sample for analysis. researchgate.netrsc.org

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). rsc.org By selecting a solvent in which this compound is preferentially soluble, it can be efficiently extracted from the sample matrix. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and common technique for sample cleanup and concentration. rsc.org A liquid sample is passed through a solid sorbent material that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a different solvent. researchgate.net For an amine, a cation-exchange SPE sorbent could be particularly effective.

Derivatization Strategies: Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical method, most notably GC. gcms.cz The primary goal for derivatizing amines is to reduce their polarity and increase their volatility and thermal stability. sigmaaldrich.com

Silylation: This is one of the most common derivatization methods, where an active hydrogen in the amine's -NH2 group is replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents. sigmaaldrich.com The resulting TMS-amine is significantly more volatile and less polar, leading to improved peak shape and separation in GC. For enhanced stability, reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives, which are about 10,000 times more stable to hydrolysis than TMS derivatives. gcms.czthermofisher.com

Acylation: This strategy involves reacting the amine with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride) or an acyl halide. gcms.cz This reaction forms a stable, volatile amide derivative. The incorporation of fluorine atoms in the derivative can also significantly enhance the response of an electron capture detector (ECD), which is useful for trace analysis. thermofisher.com

The selection of a derivatization reagent depends on the analyte's functional group and the analytical requirements. gcms.cz The reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

| Strategy | Common Reagent(s) | Derivative Formed | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA, MTBSTFA | TMS or TBDMS-amine | Increases volatility and thermal stability; TBDMS derivatives are very stable. | gcms.czsigmaaldrich.comtcichemicals.comthermofisher.com |

| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Perfluoroacyl amide | Forms stable and volatile derivatives; enhances Electron Capture Detector (ECD) response. | gcms.czthermofisher.com |

Utilization of Fluoroalkylamines as Analytical Reagents

Beyond being analytes, fluoroalkylamines themselves have been innovatively employed as analytical reagents to improve chromatographic separations, a practice known as ion-interaction chromatography. researchgate.netnih.gov This approach is particularly useful for enhancing the retention of highly polar, ionic compounds in reversed-phase HPLC. chromatographyonline.com

A homologous series of linear fluoroalkylamines, including compounds like heptafluorobutylamine (HFBAm) and nonafluoropentylamine (NFPAm)—which are structurally analogous to this compound—have been introduced as a novel class of cationic ion-interaction reagents. acs.orgresearchgate.net

Key Findings and Advantages:

Enhanced Retention: When added to the mobile phase at a pH below their pKa, fluoroalkylamines become protonated. nih.gov These cationic reagents then form ion pairs with negatively charged (anionic) analytes, significantly increasing their retention on non-polar C18 stationary phases. acs.orgresearchgate.net This allows for the separation of polar analytes that would otherwise elute too quickly. nih.gov Studies have shown up to a 10-fold increase in the retention factor for acidic compounds compared to using standard mobile phase modifiers like ammonia (B1221849). acs.org

Improved MS Signal: Contrary to the signal-suppressing effect often seen with traditional ion-pairing agents, fluoroalkylamines have been demonstrated to cause a significant and consistent enhancement of the ESI-MS signal, with improvements of up to 5-fold reported. acs.orgresearchgate.net

High Volatility and Fast Washout: Fluoroalkylamines are volatile, which is a key advantage for compatibility with MS detectors. nih.gov They exhibit fast washout times from the chromatographic system (e.g., approximately 30 minutes), which minimizes system contamination and carryover between analyses. acs.org

Superior Performance: Compared to commonly used alkylamines like triethylamine (B128534) (TEA), fluoroalkylamines such as HFBAm and NFPAm provide superior retention for acidic analytes and offer the dual benefit of signal enhancement in the MS. nih.govacs.org Research has identified HFBAm as offering an excellent balance between chromatographic equilibration time and retention capacity. acs.orgresearchgate.net

| Compound | Abbreviation | Key Property | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Trifluoroethylamine | TFEAm | Low hydrophobicity | Effective cationic ion-interaction reagent. | acs.org |

| Pentafluoropropylamine | PFPAm | Intermediate hydrophobicity | Enhances retention of organic acids. | acs.org |

| Heptafluorobutylamine | HFBAm | Good balance of properties | Offers a good compromise between equilibration time and retention capacity; enhances retention and MS signal. | acs.orgresearchgate.net |

| Nonafluoropentylamine | NFPAm | High hydrophobicity | Superior retention enhancement compared to triethylamine. | nih.govacs.org |

Applications and Research Probes Derived from 5 Fluoroamylamine

5-Fluoroamylamine as a Synthetic Intermediate for Bioactive Compounds

This compound serves as a crucial intermediate in the creation of a variety of bioactive compounds. Its structure allows it to be readily incorporated into larger molecules, imparting unique properties conferred by the fluorine atom.

Precursor in Pharmaceutical Synthesis (e.g., Synthetic Cannabinoids, FAAH Inhibitors)

Beyond illicit applications, this compound is a key component in the synthesis of inhibitors for fatty acid amide hydrolase (FAAH). nih.gov FAAH is the enzyme responsible for breaking down the endocannabinoid anandamide (B1667382). nih.gov Inhibiting FAAH increases anandamide levels, which can produce therapeutic effects for various conditions, including pain and inflammation, without the psychoactive effects associated with direct CB1 receptor agonists. nih.govnih.gov For example, a potent FAAH inhibitor, 3-(4,5-dihydrooxazol-2-yl)phenyl (5-fluoropentyl)carbamate, was synthesized from 5-amino-1-pentanol (B144490) in a four-step process, which included the formation of this compound hydrochloride as an intermediate. nih.gov This inhibitor demonstrated high potency with an IC₅₀ value of 0.82 nM. nih.gov

| Application Area | Example Compound Class | Role of this compound | Reference |

| Pharmaceutical Synthesis | Synthetic Cannabinoids | Precursor in the synthesis of compounds like 5F-CUMYL-PICA. | nih.gov |

| Pharmaceutical Synthesis | FAAH Inhibitors | Intermediate in the synthesis of potent inhibitors. | nih.gov |

Building Block in Agrochemical and Material Sciences Research

While the primary documented use of this compound is in pharmaceutical research, the incorporation of fluorine-containing building blocks is a common strategy in both agrochemical and material sciences. In agrochemicals, fluorinated compounds are prevalent in many commercial pesticides. researchgate.net The introduction of fluorine can enhance the biological activity and stability of these molecules. researchgate.netbeilstein-journals.org

In material sciences, researchers create materials with specific atomic and molecular structures to address challenges in various sectors, including medicine and electronics. gatech.eduwikipedia.org The unique properties of fluorine can be leveraged to develop new materials with desired characteristics, such as in the creation of polymers and composites. wikipedia.orgcas.org The principles of using fluorinated building blocks to modify molecular properties are transferable to these fields, suggesting a potential, if not yet extensively documented, role for this compound.

Radiopharmaceutical Development and Imaging Applications

The radioisotope fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for Positron Emission Tomography (PET) due to its favorable half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.govfrontiersin.org this compound can be labeled with ¹⁸F to create radiotracers for PET imaging.

¹⁸F-Labeling Strategies for Positron Emission Tomography (PET)

The synthesis of ¹⁸F-labeled this compound is a key step in developing PET tracers. One method involves a one-pot, three-step reaction using a commercial module to produce [¹⁸F]3-(4,5-dihydrooxazol-2-yl)phenyl (5-fluoropentyl)carbamate from [¹⁸F]fluoride with a radiochemical yield of 17–22%. nih.gov This direct fluorination approach is crucial for creating PET radiotracers with high specific activity. nih.gov Another strategy involves the synthesis of N-5-[¹⁸F]fluoropentylmaleimide ([¹⁸F]FPenM), which uses N-2-[¹⁸F]fluoropentylamine hydrochloride as a precursor. thno.org These labeling methods enable the production of radiopharmaceuticals that can be distributed to remote locations for use in PET scanners, facilitating multi-center clinical trials. nih.gov

| ¹⁸F-Labeled Compound | Precursor | Labeling Strategy | Radiochemical Yield | Reference |

| [¹⁸F]3-(4,5-dihydrooxazol-2-yl)phenyl (5-fluoropentyl)carbamate | [¹⁸F]Fluoride | One-pot, three-step reaction | 17-22% | nih.gov |

| N-5-[¹⁸F]fluoropentylmaleimide ([¹⁸F]FPenM) | N-2-[¹⁸F]fluoropentylamine hydrochloride | Coupling with N-methoxycarbonylmaleimide | Not specified | thno.org |

In Vivo Imaging of Biological Targets Using this compound Derivatives

Once labeled with ¹⁸F, derivatives of this compound can be used for in vivo imaging of specific biological targets. For instance, [¹⁸F]3-(4,5-dihydrooxazol-2-yl)phenyl (5-fluoropentyl)carbamate has been evaluated as a radiotracer for imaging FAAH in the brain. nih.gov Studies in rats have shown that this compound has excellent brain penetration, appropriate regional distribution, and high specific binding to FAAH. nih.gov This allows for the visualization and quantification of FAAH enzyme levels in the living brain, which is valuable for understanding its role in various neurological and psychiatric disorders. nih.gov

Similarly, other ¹⁸F-labeled probes derived from this compound can be used to image other biological targets. For example, fluorescently labeled derivatives can be used for in vivo fluorescence imaging to target specific cell types, such as cancer cells. mdpi.com The ability to attach a targeting moiety, like folate, to a fluorescent probe allows for specific marking and imaging of tumors. mdpi.com

Chemical Probes for Biological Systems

A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study that protein's function in complex biological systems. promega.defebs.org High-quality chemical probes are characterized by high potency and selectivity for their intended target. promega.de

Derivatives of this compound are being developed as chemical probes. For example, FAAH inhibitors synthesized from this compound serve as chemical probes to investigate the endocannabinoid system. nih.govnih.gov By selectively inhibiting FAAH, these probes allow for the study of the downstream effects of increased anandamide levels. nih.govmdpi.com The development of potent and selective chemical probes is essential for validating new drug targets and understanding the molecular basis of disease. febs.orgnih.gov

Design and Application in Protein Function Studies

The strategic incorporation of fluorinated moieties, such as a this compound derivative, into larger molecules can create highly effective probes for studying protein function. The fluorine atom serves as a sensitive reporter for techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which is particularly useful due to the near absence of fluorine in biological systems. acs.org This allows for the clear detection of the fluorinated probe's signal without background interference.

The design of such probes often involves attaching the fluorinated alkylamine to a molecule with a known affinity for a specific protein or to a reactive group that can covalently label a protein. For instance, a derivative like N-5-[18F]fluoropentylmaleimide, synthesized from a fluoropentylamine precursor, can be used to label proteins containing cysteine residues. thno.org This approach allows for the introduction of a radiolabel (in this case, Fluorine-18) for positron emission tomography (PET) imaging, enabling the visualization and quantification of protein expression and localization in vivo.

The study of protein-protein interactions is another area where fluorinated probes are valuable. By labeling a protein with a fluorinated probe, researchers can monitor changes in the 19F NMR signal upon interaction with a binding partner. acs.org These changes provide insights into the binding interface, conformational changes, and the kinetics of the interaction. The principles of designing such probes are summarized in the table below.

| Probe Design Principle | Rationale | Example Application |

| Fluorine as a 19F NMR Reporter | The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, and the absence of endogenous fluorine in most biological systems provides a clear spectroscopic window. acs.org | Monitoring protein conformational changes and ligand binding. acs.org |

| Metabolic Stability | The strength of the C-F bond can enhance resistance to metabolic degradation, increasing the in vivo half-life of the probe. tandfonline.com | Development of longer-lasting imaging agents or therapeutics. |

| Modulation of Physicochemical Properties | Fluorination can alter lipophilicity and pKa, which can be fine-tuned to improve cell permeability and target engagement. tandfonline.com | Optimizing drug candidates for better membrane permeation. tandfonline.com |

| Photo-crosslinking | Incorporation of a photo-reactive group alongside the fluoroalkyl chain allows for covalent trapping of protein-ligand interactions upon UV irradiation. | Identifying the binding partners of a small molecule within a complex cellular environment. |

This table illustrates the design principles for creating protein function probes based on fluorinated compounds.

Research on fluorinated amino acids has demonstrated that their incorporation can influence hydration dynamics at protein surfaces. pnas.org This suggests that probes derived from this compound could not only report on their binding environment but also subtly modulate the function of the protein they interact with, providing another layer of investigation.

Exploration in Receptor Activation and Signaling Pathway Investigations

Fluorinated compounds have been extensively used to develop ligands for various receptors, enabling the study of receptor activation and downstream signaling pathways. The introduction of fluorine can enhance the binding affinity and selectivity of a ligand for its target receptor. tandfonline.com

In the context of G protein-coupled receptors (GPCRs), for example, fluorinated derivatives of known antagonists have been synthesized to probe receptor structure and function. A study on the adenosine (B11128) A2B receptor involved the synthesis of novel fluorinated xanthine (B1682287) derivatives. nih.gov These compounds demonstrated high binding affinity and were developed with the goal of creating PET radiotracers to image receptor distribution in pathological conditions like cancer. nih.gov Similarly, fluorinated derivatives of ghrelin receptor ligands have been developed for potential use in molecular imaging of the brain. mdpi.com

The investigation of receptor activation often involves competition binding assays where the fluorinated ligand competes with a native ligand. By measuring the displacement of a radiolabeled or fluorescent ligand by the fluorinated compound, researchers can determine its binding affinity (Ki). The functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist) can then be assessed in downstream signaling assays, such as measuring changes in intracellular calcium or cyclic AMP (cAMP) levels.

The table below outlines the findings from research on fluorinated ligands for receptor studies, which could be analogous to potential studies involving this compound derivatives.

| Compound Class | Receptor Target | Key Findings | Reference |

| Fluorinated Xanthine Derivatives | Adenosine A2B Receptor | Synthesized compounds showed high binding affinity (Ki values around 10 nM) and were pursued for development as PET imaging agents. | nih.gov |

| Fluorinated Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives | Ghrelin Receptor (GhrR) | Identified as potent partial agonists with high binding affinity, suitable for development as PET radiotracers for brain imaging. | mdpi.com |

| Fluorinated Glycomimetics | DC-SIGN (a C-type lectin) | 19F-based STD-NMR spectroscopy revealed multiple binding modes, providing a detailed view of the ligand-receptor interactions. | mdpi.com |

This table summarizes research findings on the use of fluorinated derivatives in receptor studies.

By designing and synthesizing derivatives of this compound that target specific receptors, it would be theoretically possible to investigate their role in various signaling cascades. These probes could help elucidate the structural requirements for receptor binding and activation, and when radiolabeled, could serve as imaging agents to monitor receptor density and occupancy in both healthy and diseased states.

Future Research Directions and Perspectives

Development of Stereoselective Syntheses for Enantiomerically Pure 5-Fluoroamylamine Derivatives

The biological effects of chiral molecules are often stereospecific, with one enantiomer exhibiting desired therapeutic activity while the other may be inactive or even detrimental. Consequently, the development of synthetic methods that yield enantiomerically pure this compound derivatives is of paramount importance. Future research will likely focus on advancing stereoselective synthesis strategies. nih.govlibretexts.orgrsc.orgmdpi.comsioc-journal.cnrsc.org

Current approaches to obtaining enantiomerically pure compounds include the use of chiral catalysts, enzymatic resolutions, and the derivatization of chiral precursors. libretexts.orgrsc.orgnih.govnih.gov For instance, chiral metal complexes have proven effective in catalyzing reactions that produce a high percentage of a single enantiomer. libretexts.org Similarly, enzymatic methods, such as the use of acylases, can resolve racemic mixtures to isolate the desired enantiomer. nih.gov

Future endeavors in this area will likely involve the design of novel chiral catalysts and the exploration of new biocatalytic deracemization methods to improve efficiency and stereoselectivity. rsc.org The synthesis of complex unnatural α-amino acids through photoredox catalysis represents a promising frontier for creating chiral centers with high diastereoselectivity. nih.gov These advanced synthetic protocols will be crucial for producing the specific stereoisomers of this compound derivatives needed for detailed pharmacological and mechanistic studies.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is an indispensable tool in modern drug discovery and chemical biology. researchgate.netoncodesign-services.comnih.govnih.gov By correlating the structural or physicochemical properties of compounds with their biological activities, QSAR models can predict the efficacy of novel molecules, thereby accelerating the design and optimization of lead compounds. oncodesign-services.comnih.govnih.gov

For this compound and its analogues, advanced computational models will be instrumental in predicting their structure-activity relationships. nih.gov These models can help identify key molecular features that govern their interaction with biological targets. oncodesign-services.com Techniques such as 3D-QSAR and molecular docking simulations can provide insights into the binding modes of these compounds within receptor pockets. oncodesign-services.comnih.gov The use of machine learning and deep learning algorithms in QSAR is also on the rise, offering more accurate predictions from large datasets. nih.govmdpi.com

Future research will likely leverage these sophisticated computational approaches to:

Predict the biological activity of new this compound derivatives before their synthesis.

Optimize existing structures to enhance potency and selectivity.

Understand the molecular basis of their mechanism of action.

This predictive power will significantly reduce the time and cost associated with traditional trial-and-error approaches to drug development. nih.gov

Expansion of Biological Target Exploration for this compound Analogues

The introduction of fluorine into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. nih.gov Fluoroalkylamines, as a class of compounds, have shown promise in agriculture and pharmacology. sciepub.comsciepub.comresearchgate.net A critical area of future research will be the systematic exploration of the biological targets of this compound and its analogues.

Initial studies suggest that fluorinated amines can interact with a variety of biological systems. For example, fluorinated derivatives of 4-aminopyridine (B3432731) have been shown to bind to potassium channels. google.com The incorporation of fluorine can influence the basicity (pKa) of the amine group, which in turn affects its interaction with biological targets. yuntsg.com

A comprehensive screening of this compound analogues against a wide range of receptors, enzymes, and ion channels will be necessary to uncover their full therapeutic potential. This exploration could reveal novel applications in areas such as neuroscience, oncology, and infectious diseases. The unique properties conferred by the fluorine atom may lead to the discovery of compounds with improved target specificity and reduced off-target effects.

Integration of Omics Technologies in Mechanistic Studies

To gain a holistic understanding of the biological effects of this compound derivatives, the integration of "omics" technologies will be essential. mdpi.com These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes occurring within a biological system in response to a chemical compound. mdpi.comnih.govfrontlinegenomics.com

By applying these technologies, researchers can:

Transcriptomics: Identify changes in gene expression patterns induced by this compound analogues. mdpi.com

Proteomics: Analyze alterations in protein levels and post-translational modifications, which can help in identifying direct protein targets. mdpi.comfrontlinegenomics.com

Metabolomics: Profile changes in endogenous metabolites to understand the compound's impact on metabolic pathways. mdpi.comnih.gov

Integrated multi-omics analysis can reveal the underlying molecular mechanisms of action and potential toxicity pathways. nih.gov For instance, combining proteomics and metabolomics has been used to identify new protein targets and explain the toxicity of other fluorinated compounds. mdpi.com This systems-level approach will provide a more complete picture of how this compound derivatives function in a biological context, moving beyond the study of single targets to understanding their effects on entire networks. mdpi.comnih.gov

Novel Applications in Theranostics and Diagnostic Imaging

The unique properties of fluorine isotopes, particularly the positron-emitting fluorine-18 (B77423) (¹⁸F) and the magnetically active fluorine-19 (¹⁹F), make this compound derivatives highly attractive for applications in medical imaging. rsc.orgnist.gov

Positron Emission Tomography (PET): ¹⁸F is a widely used radionuclide for PET imaging due to its favorable half-life and low positron energy, which results in high-resolution images. rsc.orgresearchgate.netnih.gov Labeling this compound analogues with ¹⁸F could create novel PET tracers for visualizing and quantifying biological processes in vivo. researchgate.netnih.govfrontiersin.orgrsc.orgosti.gov These tracers could be designed to target specific enzymes, receptors, or transporters, offering valuable diagnostic information for a variety of diseases, including cancer and neurological disorders. google.comfrontiersin.org

Magnetic Resonance Imaging (MRI): ¹⁹F MRI is an emerging imaging modality that offers high specificity because of the low natural abundance of fluorine in biological tissues. nist.govnih.gov Nanoparticles containing fluorinated compounds can serve as contrast agents for ¹⁹F MRI, enabling the visualization of pathological sites. nist.gov

Theranostics: The concept of theranostics involves the integration of diagnostic and therapeutic capabilities into a single agent. nih.govthno.orgmdpi.comthno.orgscienceopen.com this compound derivatives could be developed into theranostic agents by combining an imaging component (e.g., ¹⁸F or ¹⁹F) with a therapeutic moiety. rsc.org This would allow for simultaneous diagnosis, treatment, and monitoring of therapeutic response, paving the way for personalized medicine. thno.orgscienceopen.com

Future research in this area will focus on the design and synthesis of multimodal probes that can be used for PET, MRI, and therapy, opening up new frontiers in noninvasive diagnosis and targeted treatment. rsc.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5-Fluoroamylamine, and how should data be interpreted?

- Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Ensure purity via high-performance liquid chromatography (HPLC) with UV detection (λmax ~220–286 nm, depending on functional groups) . Data interpretation should align with established spectral databases (e.g., PubChem, EPA DSSTox) and include error margins for reproducibility .

Q. How can researchers ensure the purity of this compound in experimental settings?

- Methodological Answer : Purity is validated using a combination of chromatographic (e.g., HPLC, GC) and spectroscopic methods. For novel syntheses, provide detailed protocols in the experimental section, including solvent systems, column specifications, and retention times. Cross-reference with melting point analysis and elemental composition data (C, H, N, F) .

Q. What databases should researchers prioritize for literature reviews on this compound?

- Methodological Answer : Use Scopus or Web of Science with search terms like "this compound" + synthesis/kinetics/mechanism in TITLE-ABS-KEY fields. Filter results to peer-reviewed articles (2015–2024) and exclude patents. Example search equation:

TITLE-ABS-KEY ("this compound") AND (LIMIT-TO (DOCTYPE, "ar") OR LIMIT-TO (DOCTYPE, "re"))

Export data for bibliometric analysis using tools like VOSviewer .

Advanced Research Questions

Q. How should researchers design controlled experiments to study the pharmacological activity of this compound?

- Methodological Answer : Apply the PICOT framework :

- Population : Target receptors (e.g., serotonin or NMDA receptors).

- Intervention : Dose-response studies (IC50 determination).

- Comparison : Benchmark against known agonists/antagonists (e.g., 5-Fluoro AMT).

- Outcome : Binding affinity (Ki values) via radioligand assays.

- Time : Stability assessments under physiological conditions (pH 7.4, 37°C) .

Include negative controls and statistical power analysis (α=0.05, β=0.2) to minimize Type I/II errors .

Q. What strategies address discrepancies in reported reaction yields during this compound synthesis?

- Methodological Answer : Systematically evaluate variables:

- Catalyst efficiency : Compare metal catalysts (e.g., Pd/C vs. Raney Ni) in hydrogenation steps.

- Solvent effects : Test polar aprotic (DMF) vs. protic (MeOH) solvents.

- Temperature gradients : Use Design of Experiments (DoE) to optimize thermal conditions.

Document raw data in appendices and apply ANOVA to identify significant factors .

Q. How can computational modeling enhance the study of this compound’s stability under varying conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict degradation pathways (e.g., hydrolysis, oxidation). Validate with accelerated stability testing (40°C/75% RH for 6 months) and correlate experimental half-lives with in silico results. Use software like Gaussian or Schrödinger Suite .

Data Presentation and Reproducibility

Q. What are the best practices for reporting experimental data on this compound in publications?

- Methodological Answer :

- Primary data : Include raw spectra, chromatograms, and crystallographic files (CIF) as supplementary material.

- Processed data : Report mean ± SD for triplicate measurements and significance thresholds (p-values).

- Reproducibility : Follow Beilstein Journal guidelines: detail equipment models, software versions, and batch-specific purity certificates .

Conflict Resolution in Literature

Q. How should researchers analyze conflicting data on this compound’s bioactivity across studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines:

- Inclusion criteria : Peer-reviewed studies with comparable assay conditions (e.g., cell lines, incubation times).

- Bias assessment : Use ROBINS-I tool to evaluate confounding variables (e.g., solvent DMSO concentration).

- Statistical synthesis : Apply random-effects models to account for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.